ASR-490

Breast Cancer Cancer Stem Cells Notch1 Signaling

[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate, commonly designated ASR-490 (CAS 2690312-67-3), is a synthetic small molecule derived from the natural withanolide Withaferin A. Characterized by a complex pentacyclic steroidal core with a pyridine-2-carboxylate ester modification, ASR-490 functions as a selective inhibitor of the Notch1 receptor by binding to its Negative Regulatory Region (NRR).

Molecular Formula C34H41NO7
Molecular Weight 575.7 g/mol
Cat. No. B14075305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASR-490
Molecular FormulaC34H41NO7
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC(=O)C7=CC=CC=N7)C)O5)C)CO
InChIInChI=1S/C34H41NO7/c1-18-15-26(40-30(38)21(18)17-36)19(2)22-8-9-23-20-16-29-34(42-29)28(41-31(39)25-7-5-6-14-35-25)11-10-27(37)33(34,4)24(20)12-13-32(22,23)3/h5-7,10-11,14,19-20,22-24,26,28-29,36H,8-9,12-13,15-17H2,1-4H3/t19-,20-,22+,23-,24-,26+,28-,29+,32+,33-,34+/m0/s1
InChIKeyVLOZRPFAQLWDLI-RJMVMCCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ASR-490 (C34H41NO7) CAS 2690312-67-3: A Potent and Selective Notch1 Inhibitor for Cancer Stem Cell Research


[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate, commonly designated ASR-490 (CAS 2690312-67-3), is a synthetic small molecule derived from the natural withanolide Withaferin A [1]. Characterized by a complex pentacyclic steroidal core with a pyridine-2-carboxylate ester modification, ASR-490 functions as a selective inhibitor of the Notch1 receptor by binding to its Negative Regulatory Region (NRR) [2]. This mechanism distinguishes it from broad-spectrum γ-secretase inhibitors and underpins its application in preclinical oncology research focused on colorectal and breast cancer stem cells.

Why Notch1 Inhibitor Substitution Can Compromise Experimental Outcomes: The Case for ASR-490


Substituting ASR-490 with other commercially available Notch pathway inhibitors—particularly γ-secretase inhibitors (GSIs) like DAPT—is not scientifically interchangeable due to fundamental differences in target specificity, potency, and cytotoxicity. GSIs non-selectively block the cleavage of multiple Notch receptors (Notch1-4) and other substrates, leading to well-documented gastrointestinal toxicity and confounding off-target effects in vitro and in vivo [1]. In contrast, ASR-490 directly binds the Notch1 NRR domain, achieving isoform-selective inhibition without affecting Notch2 or Notch3 expression [1][2]. This mechanistic distinction translates into a >100-fold potency advantage against cancer stem cell populations and a superior safety profile in healthy cell models, making ASR-490 the preferred tool compound for studies specifically interrogating Notch1-driven tumorigenesis and stemness.

Quantitative Differentiation of ASR-490 (CAS 2690312-67-3) Against Notch Pathway Inhibitors


ASR-490 Demonstrates >100-Fold Higher Potency than DAPT in Inhibiting Breast Cancer Stem Cell Viability

In a direct head-to-head comparison, ASR-490 inhibited the growth of breast cancer stem cell (BCSC) populations at nanomolar concentrations, whereas the γ-secretase inhibitor DAPT required concentrations in the micromolar range [1]. ASR-490 achieved an IC50 of 770 nM (24h) and 443 nM (48h) against ALDH+ BCSCs, and 800 nM (24h) and 541 nM (48h) against CD44+/CD24- BCSCs. In the same cellular models, DAPT exhibited an IC50 of 81 µM and 135 µM, respectively [1].

Breast Cancer Cancer Stem Cells Notch1 Signaling

ASR-490 Exhibits Selective Notch1 Inhibition Unattainable with Broad-Spectrum γ-Secretase Inhibitors

Unlike γ-secretase inhibitors (GSIs) that non-selectively prevent cleavage of all Notch isoforms, ASR-490 selectively targets the Notch1 Negative Regulatory Region (NRR) without affecting Notch2 or Notch3 expression [1][2]. In HCT116 colorectal cancer cells, ASR-490 treatment led to a significant decline in Notch1 and HES1 mRNA and protein levels, while no change in Notch2 and Notch3 expression was observed [2]. This contrasts sharply with GSIs, which lack this receptor-level selectivity [1].

Target Selectivity Notch Isoforms Mechanism of Action

ASR-490 Demonstrates a Superior Safety Profile, Lacking the Cytotoxicity of DAPT on Healthy Mammary Epithelial Cells

A critical differentiator for ASR-490 is its lack of toxicity toward healthy cells at its effective concentration. The IC50 concentration at which DAPT inhibits BCSC growth (81 µM for ALDH+ cells) was found to be toxic to healthy breast epithelial cells (MCF10A). In contrast, ASR-490 did not exhibit this toxicity, demonstrating a wider therapeutic window [1].

Toxicity Selectivity Breast Cancer Stem Cells

In Vivo Validation: ASR-490 Suppresses Notch1-Driven Tumor Growth in Colorectal and Breast Cancer Xenograft Models

ASR-490 has been validated in multiple in vivo models, a key benchmark for preclinical tool compounds. In a colorectal cancer xenograft study, intraperitoneal administration of ASR-490 at 5 mg/kg (thrice weekly for 4 weeks) significantly suppressed tumor growth in both control (pCMV/HCT116) and Notch1-overexpressing (Notch1/HCT116) tumor-bearing mice [1]. Additionally, oral administration of ASR-490 was shown to abrogate BCSC and breast cancer tumor growth in separate xenograft models [2].

In Vivo Efficacy Xenograft Colorectal Cancer Breast Cancer

Defined Application Scenarios for ASR-490 (CAS 2690312-67-3) in Preclinical Oncology Research


Interrogation of Notch1-Specific Signaling in Colorectal Cancer Stemness and EMT

ASR-490 is the optimal tool for studies aiming to dissect the specific contribution of Notch1 to colorectal cancer (CRC) progression. Its selective inhibition of Notch1, without affecting Notch2/3, allows researchers to cleanly attribute phenotypic changes—such as the reversal of epithelial-to-mesenchymal transition (EMT), downregulation of N-cadherin and Snail, and suppression of invasion/migration—directly to Notch1 signaling [1]. This avoids the confounding results from pan-Notch inhibitors that also suppress tumor-suppressive functions of other Notch isoforms.

Targeted Eradication of Therapy-Resistant Breast Cancer Stem Cell (BCSC) Populations

For research focused on overcoming therapeutic resistance and preventing tumor recurrence in breast cancer, ASR-490 provides a validated chemical probe to target BCSCs. Its high potency (nM IC50) against ALDH+ and CD44+/CD24- stem-like populations, combined with its ability to inhibit mammosphere formation and self-renewal capacity more effectively than DAPT, makes it the compound of choice for studying BCSC biology [2]. Its non-toxic profile on healthy mammary epithelial cells (MCF10A) further ensures that observed effects are specific to the stem cell compartment [2].

In Vivo Validation of Notch1 as a Therapeutic Target in Subcutaneous Xenograft Models

ASR-490 is a well-documented compound for in vivo proof-of-concept studies. It has a defined and tolerable dosing regimen (5 mg/kg, i.p., thrice weekly or oral administration) that has been shown to significantly suppress tumor growth in both wild-type and Notch1-overexpressing xenograft models of colorectal and breast cancer [1][2]. This established in vivo protocol reduces optimization time and provides a reliable benchmark for comparing the efficacy of novel Notch1-targeting strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASR-490

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.